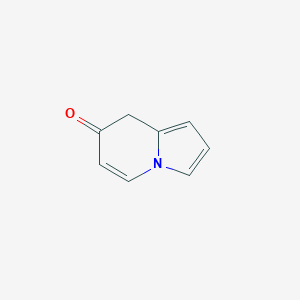![molecular formula C9H12O B14242908 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- CAS No. 210050-52-5](/img/structure/B14242908.png)
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-: is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring with a propynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This intermediate can then undergo further reactions to introduce the propynyl group and form the desired bicyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries .
Biology and Medicine: Its bicyclic structure can be used to develop molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- can be used as a building block for the synthesis of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring fusion and substituents.
7-Oxabicyclo[3.2.1]octane: A larger bicyclic compound with additional ring atoms and different chemical properties.
Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)- is unique due to its specific ring fusion and propynyl substituent, which confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
210050-52-5 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R,6R)-1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
BVICYJKJWMXMLY-BDAKNGLRSA-N |
Isomerische SMILES |
CC#C[C@]12CCCC[C@H]1O2 |
Kanonische SMILES |
CC#CC12CCCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
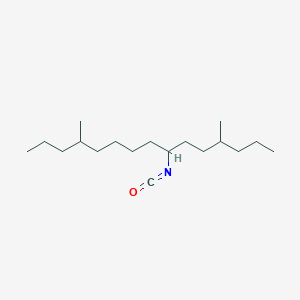
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
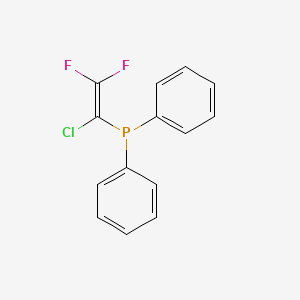
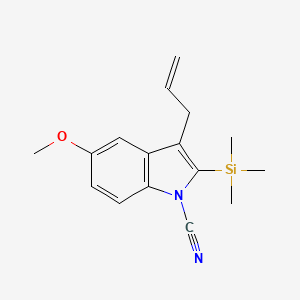
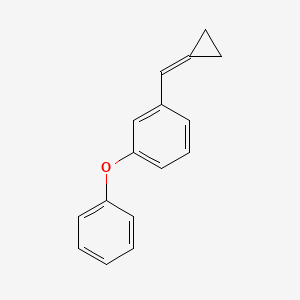

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

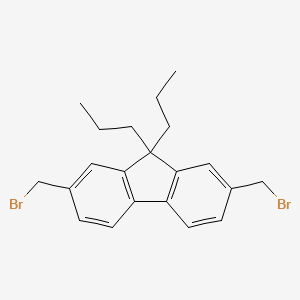
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
